N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide
CAS No.:
Cat. No.: VC15101167
Molecular Formula: C25H29N3O3S2
Molecular Weight: 483.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3O3S2 |
|---|---|
| Molecular Weight | 483.7 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide |
| Standard InChI | InChI=1S/C25H29N3O3S2/c1-4-19-9-5-6-10-22(19)27-25(29)18(3)32-24-15-17(2)21-16-20(11-12-23(21)26-24)33(30,31)28-13-7-8-14-28/h5-6,9-12,15-16,18H,4,7-8,13-14H2,1-3H3,(H,27,29) |
| Standard InChI Key | XNUGMKDQTWIZEE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C |
Introduction
N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide is a complex organic compound that belongs to the class of propanamides. It features a quinoline core with a pyrrolidine-1-sulfonyl group and a sulfanyl linkage to a propanamide moiety, which is further connected to a 2-ethylphenyl group. Despite the lack of specific literature on this compound, its structure suggests potential applications in pharmaceuticals or chemical research due to its unique functional groups.
Potential Applications
Compounds with similar structures are often investigated for their biological activities, such as enzyme inhibition or receptor modulation. The presence of a quinoline core and a sulfanyl linkage suggests potential applications in pharmaceutical research, particularly in areas like anti-inflammatory or anticancer therapies.
Synthesis and Preparation
The synthesis of N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide would likely involve multiple steps, including:
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Formation of the Quinoline Core: This could involve condensation reactions or cyclization processes.
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Introduction of the Pyrrolidine-1-sulfonyl Group: This might involve a sulfonylation reaction.
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Attachment of the Sulfanyl Linkage: This could be achieved through nucleophilic substitution reactions.
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Coupling with the 2-Ethylphenyl Group: This might involve amide formation or other coupling reactions.
Research Findings and Data
While specific research findings on this compound are not available, related compounds like 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide provide insights into the potential properties and applications of such molecules.
Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide | C22H23N3O3S2 | 441.6 | Pharmaceutical research, enzyme inhibition |
| N-(4-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide | C24H27N3O4S2 | 485.6 | Non-human research, potential biological activity |
| N-(2-Ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide | Not specified | Estimated > 441.6 | Potential pharmaceutical applications, biological activity |
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